molecular formula C10H18ClNO2 B1431762 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride CAS No. 91129-78-1

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride

Cat. No. B1431762
CAS RN: 91129-78-1
M. Wt: 219.71 g/mol
InChI Key: SNTWNMQWPOMTGU-UHFFFAOYSA-N
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Description

The compound “2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H17NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h7-9H,2-6H2,1H3,(H,12,13);1H . This indicates the presence of a chloride ion along with the organic molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.71 . It is a powder at room temperature .

Scientific Research Applications

Organic Acids in Industrial Applications

Organic acids like acetic acid have diverse roles in industrial operations, particularly in the oil and gas sector for acidizing operations. They are considered as alternatives to hydrochloric acid due to their weaker and less corrosive nature, which makes them suitable for high-temperature applications and formation damage removal. Organic acids can be used alone or in combination with mineral acids to enhance the efficiency of acidizing jobs, showing effectiveness in dissolving drilling mud filter cakes and acting as iron sequestering agents. The comprehensive reviews by Alhamad et al. (2020) discuss the advancements, technologies, and challenges associated with the use of organic acids in these contexts (Alhamad, Alrashed, Al Munif, & Miskimins, 2020) and (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Acetic Acid in Water Treatment

Peracetic acid, a derivative of acetic acid, is noted for its strong disinfectant properties and is gaining attention for wastewater treatment due to its effectiveness even in the presence of organic matter. It does not leave toxic residues and does not require dechlorination, making it environmentally friendly. However, the by-product acetic acid can increase the organic load in the effluent, which is a consideration for its use. Kitis (2004) provides an overview of the application and advantages of peracetic acid in wastewater disinfection (Kitis, 2004).

Organic Acids in Material Science

The corrosion inhibition properties of organic acids in acidic solutions are significant for protecting metals during industrial cleaning processes. Organic inhibitors, especially those containing heteroatoms like O, S, N, and P, are effective in preventing metallic dissolution. Goyal et al. (2018) review the role of organic acids as corrosion inhibitors, emphasizing their economic and efficient application in protecting metals in aggressive acidic environments (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).

Safety and Hazards

This compound is classified under the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given its structural similarity to tropane alkaloids . Additionally, the development of more efficient and stereoselective synthesis methods could be a focus of future research .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, it binds to muscarinic acetylcholine receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase and activating muscarinic receptors . This leads to increased neurotransmitter release and improved synaptic plasticity. In non-neuronal cells, it affects gene expression by modulating transcription factors and signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition results in elevated acetylcholine levels, enhancing cholinergic signaling. Additionally, it interacts with muscarinic receptors, altering their conformation and modulating downstream signaling pathways . These interactions lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function persist for extended periods, with sustained inhibition of acetylcholinesterase and prolonged activation of muscarinic receptors . These findings suggest that the compound can maintain its biochemical activity over time, making it suitable for long-term experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound enhances cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxicity, including symptoms such as tremors, convulsions, and respiratory distress . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters, facilitating its accumulation in target tissues . Once inside the cells, it binds to intracellular proteins, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding its biochemical effects and therapeutic potential.

properties

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h7-9H,2-6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTWNMQWPOMTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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